1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a urea moiety linked to a thiadiazole ring, which is further substituted with a methylthio group and a dimethoxyphenyl group. Its structural complexity and functional groups make it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Substitution with Methylthio Group: The thiadiazole intermediate is then treated with methyl iodide to introduce the methylthio group.
Coupling with Dimethoxyphenyl Isocyanate: The final step involves the reaction of the substituted thiadiazole with 3,4-dimethoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring and the urea moiety can facilitate binding to proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: Lacks the methylthio group.
1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-oxadiazol-2-yl)urea: Contains an oxadiazole ring instead of a thiadiazole ring.
1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,2,4-triazol-2-yl)urea: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to the combination of its functional groups and the specific substitution pattern on the thiadiazole ring. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-18-8-5-4-7(6-9(8)19-2)13-10(17)14-11-15-16-12(20-3)21-11/h4-6H,1-3H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGERNDFXFPUXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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